N'-(3-hydroxy-1-phenylpropyl)-N-[3-(1-methylsulfanylethyl)phenyl]oxamide
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Overview
Description
N’-(3-hydroxy-1-phenylpropyl)-N-[3-(1-methylsulfanylethyl)phenyl]oxamide is a complex organic compound characterized by its unique structural features, including a hydroxy group, a phenylpropyl moiety, and a methylsulfanylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-hydroxy-1-phenylpropyl)-N-[3-(1-methylsulfanylethyl)phenyl]oxamide typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxy-1-phenylpropylamine and 3-(1-methylsulfanylethyl)benzoic acid.
Amide Bond Formation: The key step involves the formation of the oxamide bond. This can be achieved through a coupling reaction using reagents like carbodiimides (e.g., DCC) and catalysts (e.g., DMAP) under anhydrous conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and reduce costs. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N’-(3-hydroxy-1-phenylpropyl)-N-[3-(1-methylsulfanylethyl)phenyl]oxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The oxamide bond can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous ether.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids (e.g., AlCl3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups onto the phenyl rings.
Scientific Research Applications
N’-(3-hydroxy-1-phenylpropyl)-N-[3-(1-methylsulfanylethyl)phenyl]oxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Materials Science: Investigated for its properties in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism by which N’-(3-hydroxy-1-phenylpropyl)-N-[3-(1-methylsulfanylethyl)phenyl]oxamide exerts its effects depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-hydroxy-1-phenylpropyl)-N-[3-(1-methylsulfanylethyl)phenyl]carbamate
- N’-(3-hydroxy-1-phenylpropyl)-N-[3-(1-methylsulfanylethyl)phenyl]urea
Uniqueness
N’-(3-hydroxy-1-phenylpropyl)-N-[3-(1-methylsulfanylethyl)phenyl]oxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of N’-(3-hydroxy-1-phenylpropyl)-N-[3-(1-methylsulfanylethyl)phenyl]oxamide, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
IUPAC Name |
N'-(3-hydroxy-1-phenylpropyl)-N-[3-(1-methylsulfanylethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-14(26-2)16-9-6-10-17(13-16)21-19(24)20(25)22-18(11-12-23)15-7-4-3-5-8-15/h3-10,13-14,18,23H,11-12H2,1-2H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HILIWAKCKQMIBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC(=O)C(=O)NC(CCO)C2=CC=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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